

Application Notes and Protocols for CeMMEC2 in Chromatin Remodeling Assays

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For Researchers, Scientists, and Drug Development Professionals

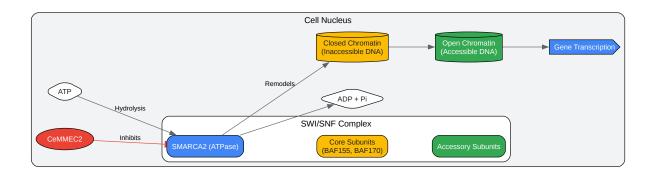
Introduction

Chromatin, the complex of DNA and proteins within the nucleus, is dynamically regulated to control gene expression. ATP-dependent chromatin remodeling complexes are crucial players in this process, altering nucleosome structure and position to modulate DNA accessibility.[1][2] [3] These complexes are classified into several families, including SWI/SNF, ISWI, CHD, and INO80, each with distinct functions in gene regulation, DNA repair, and replication.[4] The SWI/SNF complex, in particular, is frequently mutated in human cancers, making its components attractive targets for therapeutic development.

CeMMEC2 is a novel small molecule inhibitor targeting the ATPase activity of SMARCA2 (also known as BRM), a key catalytic subunit of the canonical BAF (SWI/SNF) chromatin remodeling complex. By inhibiting SMARCA2, **CeMMEC2** is designed to prevent the ATP-dependent mobilization of nucleosomes, thereby altering the transcriptional landscape of cancer cells dependent on SWI/SNF activity. These application notes provide detailed protocols for characterizing the in vitro and cellular activity of **CeMMEC2** on chromatin remodeling.

Signaling Pathway and Mechanism of Action





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Caption: Mechanism of **CeMMEC2** inhibition of the SWI/SNF complex.

Quantitative Data Summary

The following tables summarize hypothetical data from experiments designed to characterize the activity of **CeMMEC2**.

Table 1: In Vitro Inhibitory Activity of CeMMEC2

Target	Assay Type	IC50 (nM)
SMARCA2 (BRM)	ATPase Activity	15.2
SMARCA4 (BRG1)	ATPase Activity	> 10,000
INO80	ATPase Activity	> 10,000
CHD4	ATPase Activity	> 10,000

Table 2: Cellular Activity of CeMMEC2 in a SMARCA2-Dependent Cancer Cell Line



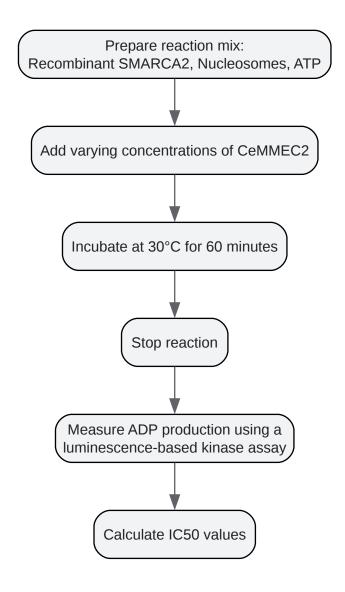
Assay Type	Target Gene	EC50 (nM)	Effect
ChIP-qPCR	MYC Promoter	75.8	Reduced SMARCA2 Occupancy
RT-qPCR	MYC	82.1	Downregulation of Expression
Cell Proliferation	-	120.5	Inhibition of Growth

Experimental Protocols Protocol 1: In Vitro ATPase Activity Assay

This assay measures the ability of **CeMMEC2** to inhibit the ATP hydrolysis activity of recombinant SMARCA2, a core function of chromatin remodelers.[5]

Workflow:





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Caption: Workflow for the in vitro ATPase activity assay.

Methodology:

- Reagents:
 - Recombinant human SMARCA2 protein
 - Reconstituted mononucleosomes (e.g., using the 601 positioning sequence)
 - Assay Buffer: 20 mM HEPES-KOH (pH 7.6), 50 mM KCl, 5 mM MgCl₂, 0.1 mg/ml BSA, 1 mM DTT



- ATP solution (1 mM)
- CeMMEC2 stock solution in DMSO
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- Procedure:
 - 1. Prepare a reaction mixture containing assay buffer, 20 nM mononucleosomes, and 5 nM recombinant SMARCA2.
 - 2. Dispense 10 μ L of the reaction mixture into wells of a 384-well plate.
 - 3. Add 100 nL of **CeMMEC2** at various concentrations (e.g., 0.1 nM to 100 μ M) or DMSO as a vehicle control.
 - 4. Pre-incubate for 15 minutes at room temperature.
 - 5. Initiate the reaction by adding 10 μ L of 100 μ M ATP solution (final concentration 50 μ M).
 - 6. Incubate the plate at 30°C for 60 minutes.
 - 7. Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
 - 8. Plot the luminescence signal against the logarithm of **CeMMEC2** concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Nucleosome Sliding Assay (EMSA-based)

This biochemical assay directly visualizes the ability of a chromatin remodeling complex to move a nucleosome along a DNA fragment and assesses the inhibitory effect of **CeMMEC2**.[5]

Methodology:

- · Reagents:
 - Recombinant SWI/SNF complex



- Mononucleosomes assembled on a fluorescently labeled 200 bp DNA fragment with the nucleosome positioned at one end.
- Remodeling Buffer: 20 mM HEPES (pH 7.9), 50 mM KCl, 5% glycerol, 0.1 mg/ml BSA, 1 mM DTT, 3 mM MgCl₂.
- ATP solution (10 mM)
- CeMMEC2 stock solution in DMSO
- 50% Glycerol solution
- 5% Native Polyacrylamide Gel

Procedure:

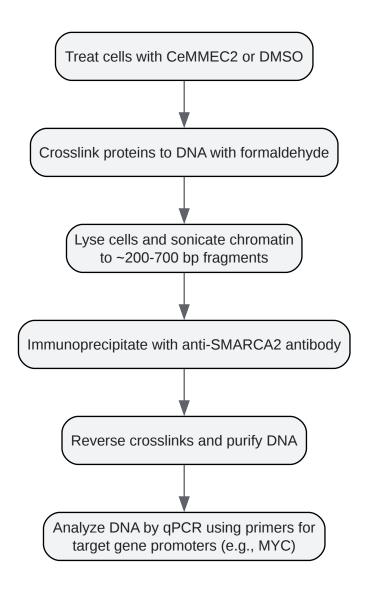
- 1. Set up remodeling reactions (20 μ L) by combining Remodeling Buffer, 10 nM endpositioned mononucleosomes, and 2 nM SWI/SNF complex.
- 2. Add **CeMMEC2** to the desired final concentration (e.g., $1 \mu M$) or DMSO as a control. Incubate for 15 minutes at room temperature.
- 3. Initiate the reaction by adding ATP to a final concentration of 1 mM.
- 4. Incubate at 30°C. Take 5 μL aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
- 5. Stop the reaction by adding 1 μ L of 100 mM EDTA and placing on ice.
- 6. Add 1 μ L of 50% glycerol to each stopped reaction.
- 7. Resolve the samples on a 5% native polyacrylamide gel in 0.5x TBE buffer at 4°C.
- 8. Visualize the gel using a fluorescent scanner. The end-positioned nucleosomes will migrate slower than the remodeled, center-positioned nucleosomes.
- Quantify the percentage of remodeled nucleosomes at each time point to assess the inhibitory effect of CeMMEC2.



Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the occupancy of the SMARCA2 protein at specific gene promoters within cells and how this is affected by **CeMMEC2** treatment.[6][7]

Workflow:



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Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.

Methodology:



- · Cell Culture and Treatment:
 - Plate a SMARCA2-dependent cancer cell line (e.g., AsPC-1) at an appropriate density.
 - \circ Treat cells with **CeMMEC2** at various concentrations (e.g., 10 nM to 10 μ M) or DMSO for 24 hours.
- Crosslinking and Chromatin Preparation:
 - Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
 - 2. Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
 - 3. Harvest and lyse the cells to isolate nuclei.
 - 4. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to generate fragments of 200-700 bp.[6] Verify fragmentation by running an aliquot on an agarose gel.
- Immunoprecipitation:
 - 1. Pre-clear the chromatin lysate with Protein A/G beads.
 - Incubate the pre-cleared chromatin overnight at 4°C with an anti-SMARCA2 antibody or an IgG control.
 - 3. Add Protein A/G beads to capture the antibody-protein-DNA complexes.
 - 4. Wash the beads extensively to remove non-specific binding.
- Elution and DNA Purification:
 - 1. Elute the chromatin complexes from the beads.
 - 2. Reverse the crosslinks by incubating at 65°C in the presence of high salt.
 - 3. Treat with RNase A and Proteinase K to remove RNA and protein.
 - 4. Purify the DNA using a standard column-based method.



Analysis:

- Perform quantitative PCR (qPCR) using primers specific to a known SWI/SNF target gene
 promoter (e.g., MYC) and a negative control region (e.g., a gene desert).
- Calculate the enrichment of the target promoter in the SMARCA2 IP relative to the IgG control and the input chromatin. Compare the enrichment in **CeMMEC2**-treated samples to the DMSO control to determine the effect on SMARCA2 occupancy.

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